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Compound of Interest

Compound Name: Setanaxib

Cat. No.: B607647

Introduction to Primary Biliary Cholangitis (PBC)
and Unmet Needs

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease
characterized by the progressive destruction of small intrahepatic bile ducts. This destruction
leads to cholestasis, inflammation, and fibrosis, which can ultimately progress to cirrhosis and
liver failure. While first-line therapy with ursodeoxycholic acid (UDCA) can be effective for many
patients, a significant portion have an inadequate response or are intolerant to the treatment.
This highlights a critical unmet medical need for novel therapies that can slow disease
progression and manage symptoms, particularly those that target the underlying fibrotic
processes.

Setanaxib: A First-in-Class NOX1/4 Inhibitor

Setanaxib (formerly GKT137831) is an investigational, first-in-class, dual inhibitor of NADPH
oxidase (NOX) isoforms 1 and 4.[1][2] It is a small molecule belonging to the pyrazolopyridine
dione chemical class.[1] By targeting these key enzymes, Setanaxib aims to reduce oxidative
stress and downstream cellular processes that contribute to inflammation and fibrosis, offering
a novel therapeutic approach for PBC.[2][3]

Core Targets of Setanaxib: NOX1 and NOX4
Enzymes
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The primary molecular targets of Setanaxib are the NADPH oxidase 1 (NOX1) and NADPH
oxidase 4 (NOX4) enzymes. These enzymes are key producers of reactive oxygen species
(ROS) in various cell types, including those in the liver. In pathological conditions, the
overactivity of NOX1 and NOX4 leads to excessive ROS production, a central driver of cellular
damage, inflammation, and the fibrotic cascade.[2][3]

Mechanism of Action of Setanaxib in PBC
Signaling Pathways in PBC Pathogenesis

The pathogenesis of PBC involves a complex interplay of immune-mediated bile duct injury,
cholestasis, and a subsequent fibrotic response. Chronic inflammation and bile acid
accumulation contribute to the activation of hepatic stellate cells (HSCs), the primary cell type
responsible for liver fibrosis. Activated HSCs transdifferentiate into myofibroblasts, which
produce excessive extracellular matrix proteins, leading to scar tissue formation.

Role of NOX1 and NOX4 in Liver Fibrosis

NOX1 and NOX4 are significantly upregulated in fibrotic livers.[4] Their activation in HSCs is
stimulated by various pro-fibrotic mediators, including platelet-derived growth factor (PDGF)
and lipopolysaccharide (LPS).[4][5] The resulting increase in ROS production acts as a second
messenger, promoting HSC proliferation and the expression of pro-fibrotic genes, thereby
driving the progression of liver fibrosis.[4]

Setanaxib's Intervention in the Fibrotic Cascade

Setanaxib, by inhibiting NOX1 and NOX4, directly counteracts the excessive production of
ROS in the liver.[6] This reduction in oxidative stress is believed to interrupt the downstream
signaling pathways that lead to HSC activation and proliferation.[7] By mitigating these crucial
steps in the fibrotic process, Setanaxib has the potential to slow or even reverse the
progression of liver fibrosis in PBC.

Preclinical Evidence for Setanaxib in Liver Disease

Preclinical studies have demonstrated the anti-fibrotic potential of Setanaxib in various models
of liver disease. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4),
treatment with a NOX1/4 inhibitor was shown to attenuate liver injury, inflammation, and
fibrosis.[4]
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In Vitro Studies

In primary mouse hepatic stellate cells (HSCs), the dual NOX1/4 inhibitor GKT137831
(Setanaxib) was shown to suppress the production of reactive oxygen species (ROS) and the
expression of inflammatory and proliferative genes induced by lipopolysaccharide (LPS) and
platelet-derived growth factor (PDGF).[4][5]

In Vivo Animal Models

In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, deficiency of either
NOX1 or NOX4 was found to attenuate liver injury, inflammation, and fibrosis.[4]

Clinical Development of Setanaxib in PBC

Setanaxib has been evaluated in Phase 2 clinical trials for the treatment of PBC,
demonstrating promising results in this patient population.

Phase 2 Clinical Trial (NCT03226067)

An initial Phase 2, randomized, multicenter study assessed the efficacy and safety of
Setanaxib in PBC patients with an inadequate response to UDCA.[1] While the primary
endpoint, a reduction in gamma-glutamyl transferase (GGT) levels, was not met, the trial
showed a significant reduction in serum alkaline phosphatase (ALP) levels, a key marker of
cholestasis and disease severity.[1] Additionally, patients treated with Setanaxib showed
positive trends in liver stiffness and reported improvements in fatigue.[8]

Phase 2b TRANSFORM Clinical Trial (NCT05014672)

The TRANSFORM trial was a Phase 2b, double-blind, randomized, placebo-controlled study
that evaluated two doses of Setanaxib (1200 mg and 1600 mg daily) in PBC patients with
elevated liver stiffness.[9] The trial successfully met its primary endpoint, demonstrating a
statistically significant reduction in ALP levels for both doses compared to placebo after 24
weeks of treatment.[9][10] Positive trends in the reduction of liver stiffness, as measured by
FibroScan®, were also observed.[9]

Quantitative Data Summary
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The following tables summarize the key quantitative outcomes from the Phase 2 and Phase 2b
clinical trials of Setanaxib in PBC.

Table 1: Setanaxib Phase 2 Clinical Trial (NCT03226067)
Key Outcomes

. Setanaxib 400 Setanaxib 400 p-value (BID
Endpoint Placebo
mg OD mg BID vs Placebo)
Mean Change in
GGT at Week 24  -4.9% -19.0% -8.4% 0.31
(%)
Mean Change in
Decreased Decreased - 0.002

ALP at Week 24

Mean Change in
Liver Stiffnressat  +3.3% +7.9% +10.1% 0.65
Week 24 (%)

Mean Change in
PBC-40 Fatigue
Score at Week
24

+0.3% -9.9% +2.4% 0.027

Data sourced from a Phase 2, randomized, multicenter study of Setanaxib in patients with
PBC.[1]

Table 2: Setanaxib Phase 2b TRANSFORM Trial
(NCT05014672) Key Outcomes

. Setanaxib 1200 Setanaxib 1600
Endpoint Placebo
mgl/day mgl/day

Reduction in Alkaline
Phosphatase (ALP) at  14% 19% Not reported
24 Weeks (%)

Data sourced from the top-line results of the TRANSFORM Phase 2b clinical trial.[9][10][11]
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Experimental Protocols
Protocol for Carbon Tetrachloride (CCl4)-Induced Liver
Fibrosis in Mice

This protocol is a representative example based on methodologies described in preclinical

studies of liver fibrosis.[4]

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

 Induction of Fibrosis: Intraperitoneal injection of CCl4 (diluted in corn oil) twice weekly for 4-6

weeks.

o Treatment: Setanaxib or vehicle control administered daily by oral gavage, starting from the

first CCl4 injection.

e Endpoint Analysis:

o Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for inflammation and

Sirius Red for collagen deposition.

o Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate
Aminotransferase (AST) to assess liver injury.

o Gene Expression: Quantitative real-time PCR (qRT-PCR) analysis of liver tissue for pro-

fibrotic markers (e.g., a-SMA, Collagen Type 1).

o Oxidative Stress Markers: Measurement of lipid peroxidation products in liver

homogenates.

Protocol for In Vitro Hepatic Stellate Cell (HSC)
Activation Assay

This protocol is a representative example based on methodologies described in preclinical
studies.[4]

e Cell Culture: Primary mouse HSCs are isolated and cultured.
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o Activation: HSCs are stimulated with pro-fibrotic factors such as Platelet-Derived Growth
Factor (PDGF) or Lipopolysaccharide (LPS).

o Treatment: Cells are pre-treated with various concentrations of Setanaxib or vehicle control
prior to stimulation.

e Endpoint Analysis:
o ROS Production: Measurement of intracellular ROS levels using fluorescent probes.

o Gene Expression: qRT-PCR analysis for markers of HSC activation (e.g., a-SMA, Collal)
and inflammatory chemokines.

o Protein Expression: Western blot analysis for key signaling proteins.

Clinical Trial Protocol Summary: TRANSFORM Phase 2b
Study (NCT05014672)

o Study Design: A 24-week, randomized, placebo-controlled, double-blind, Phase 2b trial.[9]

o Patient Population: Patients with a diagnosis of PBC, elevated liver stiffness, and an
inadequate response or intolerance to UDCA.[9][12]

 Intervention:
o Setanaxib 1200 mg/day (800 mg AM, 400 mg PM)[9]
o Setanaxib 1600 mg/day (800 mg BID)[9]
o Placebo[9]

o Primary Endpoint: Percentage change from baseline in serum Alkaline Phosphatase (ALP) at
Week 24.[9]

o Key Secondary Endpoints:

o Change from baseline in liver stiffness as assessed by transient elastography
(FibroScan®).
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o Change from baseline in fatigue scores.

Signaling Pathways and Experimental Workflows

(Graphviz Diagrams)

Diagram 1: Simplified Signhaling Pathway of NOX1/4 in
Hepatic Stellate Cell Activation
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Caption: NOX1/4 signaling in hepatic stellate cell activation and the inhibitory action of

Setanaxib.
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Diagram 2: Experimental Workflow for Preclinical
Evaluation of Setanaxib in a CCl4-Induced Fibrosis
Model
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Caption: Workflow for assessing Setanaxib's efficacy in a preclinical model of liver fibrosis.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b607647?utm_src=pdf-body
https://www.benchchem.com/product/b607647?utm_src=pdf-body-img
https://www.benchchem.com/product/b607647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diagram 3: Patient Disposition in the TRANSFORM
Phase 2b Clinical Trial
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Caption: Patient flow diagram for the Setanaxib TRANSFORM Phase 2b clinical trial.

Conclusion and Future Directions

Setanaxib, through its targeted inhibition of NOX1 and NOX4, represents a promising novel
therapeutic strategy for Primary Biliary Cholangitis. By addressing the fundamental
mechanisms of oxidative stress and fibrosis, it has the potential to alter the course of the
disease. The positive results from the Phase 2b TRANSFORM trial, particularly the significant
reduction in ALP, provide a strong rationale for further investigation in a larger Phase 3 study.
Future research should continue to explore the long-term safety and efficacy of Setanaxib, its
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impact on histological measures of fibrosis, and its potential to improve clinical outcomes for
patients with PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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